Hexadecanoic-1-14C acid
Description
Significance of Radiolabeled Fatty Acids as Metabolic Tracers
Radiolabeled fatty acids are indispensable tools in the field of metabolic research. ontosight.aibohrium.com By incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), into the structure of a fatty acid, researchers can follow its path through various metabolic pathways. ontosight.aipubcompare.ai This technique allows for the quantitative analysis of processes like fatty acid uptake by tissues, oxidation for energy production, and incorporation into complex lipids such as triglycerides and phospholipids (B1166683). nih.govnih.gov The signals emitted by the radioisotope can be detected and measured, providing a dynamic picture of lipid metabolism that would be otherwise unattainable. bioscientifica.com
The use of radiolabeled fatty acids extends to the investigation of various physiological and pathological states. For instance, they are employed to study myocardial metabolism, where fatty acids are the primary energy source. ontosight.airesearchgate.net Alterations in fatty acid metabolism are also a hallmark of cancer, and radiolabeled tracers are used to explore the metabolic reprogramming that occurs in tumor cells. ontosight.aiacs.org
Rationale for Utilizing Hexadecanoic-1-14C Acid in Research Paradigms
Hexadecanoic acid, commonly known as palmitic acid, is the most common saturated fatty acid in animals and plants, making it a physiologically relevant molecule for metabolic studies. nih.govatamanchemicals.com The "1-¹⁴C" designation signifies that the carbon-14 isotope is located at the first carbon position of the fatty acid chain. This specific labeling is crucial because during beta-oxidation, the process by which fatty acids are broken down, this carbon is the first to be cleaved off and released as carbon dioxide (CO₂). By measuring the release of ¹⁴CO₂, researchers can directly quantify the rate of fatty acid oxidation. nih.gov
The chemical properties of Hexadecanoic-1-¹⁴C acid are nearly identical to its non-radioactive counterpart, ensuring that it behaves in the same manner within biological systems and is processed through the same metabolic pathways. ontosight.ai This makes it an ideal tracer for studying the intricate details of lipid metabolism, including its synthesis, degradation, and transport. ontosight.ai
Historical Context of Isotope Tracing in Lipid Metabolism Studies
The use of isotopes to trace metabolic pathways dates back to the 1930s. bioscientifica.comnih.gov Early experiments by pioneers like Rudolf Schoenheimer, using deuterium-labeled fatty acids, revolutionized the understanding of metabolism by demonstrating the dynamic state of body constituents, including fats. bioscientifica.comnih.gov These studies overturned the previous belief that adipose tissue was merely an inert energy store, revealing it to be a highly active metabolic site. nih.gov
Initially, the limited availability and high cost of stable isotopes and the mass spectrometers required for their detection restricted their widespread use. bioscientifica.com The advent of readily available radioisotopes and the development of scintillation counters made radioactive tracers a more accessible tool for the scientific community. bioscientifica.com Over the decades, both stable and radioactive isotope tracers have been instrumental in mapping the metabolic pathways of lipids and understanding their regulation in health and disease. nih.govresearchgate.netahajournals.org The development of sophisticated analytical techniques, such as mass spectrometry and positron emission tomography (PET), has further enhanced the power of isotope tracing in lipid research. biorxiv.orgacs.org
Detailed Research Findings
Research utilizing Hexadecanoic-1-¹⁴C acid has yielded significant insights into various aspects of lipid metabolism across different biological contexts.
One key area of investigation has been the uptake and metabolism of fatty acids in different tissues. For example, studies have shown that human fetal tissues actively take up ¹⁴C-palmitic acid and incorporate it into triglycerides, with notable differences in the rate of incorporation between tissues like the brain and liver. This highlights the differential metabolic priorities of various organs during development.
In the context of cellular metabolism, experiments with cultured cells have provided a detailed understanding of fatty acid processing. For instance, research on astrocytes, a type of brain cell, has used Hexadecanoic-1-¹⁴C acid to determine the rate of beta-oxidation and the effects of various substances on this process. nih.gov Such studies have revealed that a significant portion of fatty acid oxidation occurs within the mitochondria. nih.gov
Furthermore, Hexadecanoic-1-¹⁴C acid has been instrumental in elucidating novel metabolic pathways. In the bacterium Vibrio furnissii M1, tracer experiments demonstrated a pathway for the synthesis of long-chain alkanes from fatty acids, where the carbon structure is retained. grafiati.com
The following table summarizes some of the key research findings using Hexadecanoic-1-¹⁴C acid:
| Research Area | Organism/System | Key Finding | Citation |
|---|---|---|---|
| Fetal Development | Human fetal tissues | Significant uptake and incorporation of ¹⁴C-palmitic acid into triglycerides, with varying rates across different tissues. | |
| Cellular Metabolism | Mouse astrocytes in culture | Determined the kinetics of palmitic acid beta-oxidation and identified that 60-70% of this activity occurs in mitochondria. | nih.gov |
| Microbial Metabolism | Vibrio furnissii M1 | Identified a novel pathway for long-chain alkane synthesis from fatty acids where the carbon skeleton is conserved. | grafiati.com |
| Myocardial Metabolism | Murine Tissues | Compared the metabolism of a phenylated fatty acid analog to that of ¹⁴C-palmitic acid, establishing it as a reference tracer for evaluating free fatty acid metabolism in the heart. | snmjournals.org |
| Drug Effects | Cultured heart cells | Investigated the impact of tetradecylthioacetic acid (TTA) on palmitic acid uptake and its incorporation into cellular lipids. | researchgate.net |
| Metabolic Differentiation | Mycobacterium lepraemurium | Demonstrated differential oxidation rates of various fatty acids, suggesting a basis for differentiating it from M. tuberculosis. | ilsl.br |
These examples underscore the versatility and power of Hexadecanoic-1-¹⁴C acid as a tool to unravel the complex and vital processes of lipid metabolism.
Structure
2D Structure
3D Structure
Properties
CAS No. |
765-07-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
(114C)hexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+2 |
InChI Key |
IPCSVZSSVZVIGE-VPMSBSONSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC[14C](=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Other CAS No. |
765-07-1 |
Origin of Product |
United States |
Advanced Methodologies for Hexadecanoic 1 14c Acid Application in Experimental Systems
In Vitro Experimental Design and Implementation
Cultured Cellular Systems for Metabolic Flux Analysis
The use of Hexadecanoic-1-14C acid in cultured cells provides a controlled environment to dissect the pathways of fatty acid metabolism. pubcompare.ai In these systems, researchers can accurately measure the conversion of the fatty acid into carbon dioxide (CO2) and acid-soluble metabolites (ASMs), which are key indicators of β-oxidation. pubcompare.ainih.gov
Studies using primary mouse hepatocytes have established protocols to measure fatty acid β-oxidation by quantifying the radioactivity in ASMs, which account for over 95% of the oxidation products. nih.gov This method allows for the assessment of metabolic states; for instance, hepatocytes isolated from fasted mice show a significant increase in palmitate oxidation compared to those from fed mice. nih.gov Similarly, research on cultured rat hepatocytes compared the metabolism of [1-14C]palmitic acid with myristic acid. researchgate.net After four hours, myristic acid was taken up more rapidly, but its oxidation was significantly higher (14.9% of initial radioactivity) compared to palmitic acid (2.3%). researchgate.net
In cultured heart cells from chick embryos, this compound is actively oxidized to 14CO2 in a manner that is linear with time and cell concentration. semanticscholar.org The addition of carnitine to the culture medium can stimulate this oxidation by 30-70%. semanticscholar.org These cellular models have also been crucial in demonstrating the interaction between different energy substrates. semanticscholar.org For example, adding unlabeled glucose to the medium decreases 14CO2 production from [1-14C]palmitate by about 50%, illustrating the sparing effect of glucose on fatty acid oxidation at the mitochondrial level. semanticscholar.org
Homogenates of cultured astrocytes from neonatal mouse brains have been used to study the kinetics of palmitate β-oxidation. nih.gov These experiments determined a maximal oxidation rate of 1.98 nmol/min/mg protein. nih.gov Such systems are valuable for investigating how various substances affect astrocyte metabolism. nih.gov
| Cell Type | Experimental Focus | Key Finding with [1-14C]Palmitic Acid | Reference |
|---|---|---|---|
| Rat Hepatocytes | Comparison with Myristic Acid Metabolism | Oxidation was 2.3% of initial radioactivity after 4 hours, significantly lower than myristic acid. | researchgate.net |
| Chick Embryo Heart Cells | Interaction with Glucose Metabolism | Glucose addition decreased [1-14C]palmitate oxidation by 50%. | semanticscholar.org |
| Mouse Astrocytes | Kinetics of β-oxidation | Maximal oxidation rate (Vmax) was determined to be 1.87 nmol/min/mg protein. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Fatty Acid Oxidation Measurement | Used to measure the release of 14CO2 and acid-soluble metabolites to quantify FAO. | tau.ac.il |
Isolated Organelle Preparations for Subcellular Investigations
To understand the specific roles of organelles in fatty acid metabolism, researchers use isolated preparations, primarily mitochondria and peroxisomes. nih.govnih.gov this compound is a key substrate in these assays to determine the rate and regulation of β-oxidation within these subcellular compartments. pubcompare.ai
In isolated rat liver mitochondria, the distribution of radioactive products from [1-14C]palmitate is qualitatively similar to that observed in whole hepatocytes. nih.gov Studies on isolated mitochondria from human skeletal muscle have utilized [1-14C]palmitic acid to measure oxidation rates by trapping the produced 14CO2. physiology.org These experiments have been instrumental in identifying the role of specific transport proteins, such as fatty acid translocase (FAT/CD36), on mitochondrial membranes. physiology.org
Research differentiating mitochondrial and peroxisomal oxidation in intact hepatocytes estimated that approximately 32% of [1-14C]palmitate oxidation is initiated in peroxisomes. nih.gov This was determined by comparing the ratio of radioactivity incorporated into cholesterol (representing the cytosolic acetyl-CoA pool fed by peroxisomes) versus CO2 (representing the mitochondrial acetyl-CoA pool). nih.gov The labeling ratio of [14C]cholesterol to total radioactive products ([14C]cholesterol + 14CO2) was 0.79 for palmitate, which is intermediate between that of butyrate (B1204436) (a purely mitochondrial substrate) and acetate (B1210297) (a primarily cytosolic substrate). nih.gov
| Organelle | Tissue Source | Experimental Goal | Key Finding with [1-14C]Palmitic Acid | Reference |
|---|---|---|---|---|
| Mitochondria | Rat Liver | Compare organelle vs. whole cell oxidation | Distribution of labeled products was qualitatively similar to that in intact hepatocytes. | nih.gov |
| Mitochondria | Human Skeletal Muscle | Identify function of membrane transporters | Used to demonstrate the role of FAT/CD36 in palmitate oxidation. | physiology.org |
| Peroxisomes & Mitochondria | Rat Liver | Quantify relative contribution to oxidation | An estimated 32% of palmitate oxidation initiates in peroxisomes. | nih.gov |
Perfused Organ Models for Integrated Metabolic Assessments
Perfused organ systems, such as the isolated rat heart, provide an integrated model to study fatty acid metabolism at a level of complexity between cell culture and whole-animal studies. physiology.orgnih.gov In this setup, the organ is maintained ex vivo while being supplied with a nutrient-rich perfusate containing [1-14C]palmitate. physiology.org
Studies on the perfused rat heart have shown that the uptake of [1-14C]palmitate is related to its concentration in the perfusion fluid. physiology.org The primary metabolic fates of the tracer are oxidation to 14CO2 and esterification into tissue lipids. physiology.org At its maximum rate, the oxidation of [1-14C]palmitate can account for up to 83% of the heart's total CO2 production. physiology.org
This model has also been used to compare the metabolism of palmitate with that of its iodinated analogs, which are used in medical imaging. nih.gov When comparing [1-14C]palmitate with [1-14C]iodopalmitate (IPA) and [1-14C]iodophenylpentadecanoate (IPPA), researchers found that the addition of an iodine atom hindered esterification into triglycerides but did not alter uptake or CO2 production. nih.gov In contrast, the iodophenyl group impaired both storage and oxidation. nih.gov These findings are crucial for validating the use of fatty acid analogs as tracers for myocardial metabolism. nih.gov
Specialized Cell-Free Preparations for Enzymatic Studies
Cell-free preparations, such as tissue homogenates and microsomal fractions, are used to investigate the activity of specific enzymes involved in fatty acid metabolism without the complexity of intact cellular structures. nih.govnih.gov this compound is used as a substrate to measure the kinetic properties of these enzymes. nih.gov
The activity of long-chain acyl-CoA synthetase, the enzyme that "activates" fatty acids for metabolism, has been studied in microsomes from rat brain gray and white matter using [1-14C]palmitic acid. nih.gov These studies determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for palmitic acid, revealing differences in enzyme kinetics compared to other fatty acids like linoleic and arachidonic acids. nih.gov Similar cell-free systems from rat liver microsomes have been used to confirm the formation of [1-14C]palmitoyl-CoA, demonstrating sufficient enzyme activity for metabolic studies. pubcompare.ai
Cell-free preparations from developing rat brain have been used to demonstrate the conversion of [1-14C]palmitic acid to [1-14C]hexadecanol, a fatty alcohol. nih.gov These experiments showed that the conversion process requires cofactors like ATP and Coenzyme A. nih.gov Furthermore, cell-free extracts from the epidermis of the faba bean (Vicia faba) have been shown to convert 16-hydroxy[G-3H]hexadecanoic acid to the corresponding dicarboxylic acid, but were much less active on [1-14C]hexadecanol, demonstrating substrate specificity in plant enzymatic pathways. scispace.com
| Enzyme/Process Studied | Preparation | Organism/Tissue | Key Finding with [1-14C]Palmitic Acid | Reference |
|---|---|---|---|---|
| Long-chain acyl-CoA synthetase | Microsomes | Rat Brain | Determined apparent Km and Vmax values for palmitic acid activation. | nih.gov |
| Palmitoyl-CoA formation | Microsomes | Rat Liver | Confirmed linear formation of palmitoyl-CoA over a 30-minute period. | pubcompare.ai |
| Conversion to Hexadecanol | Cell-free preparation | Developing Rat Brain | Demonstrated enzymatic conversion of palmitic acid to a fatty alcohol. | nih.gov |
In Vivo Animal Model Applications
Rodent Models (e.g., rats, mice) for Systemic Metabolic Tracing
In vivo studies using rodent models are essential for understanding how fatty acid metabolism is regulated systemically and within different tissues under various physiological conditions. physiology.orgnih.gov Following administration of this compound, researchers can trace its distribution and incorporation into lipid pools throughout the body. nih.govresearchgate.net
Early studies in rats adapted to high-fat or high-carbohydrate diets demonstrated tissue-specific metabolic adaptations. physiology.org Liver slices and diaphragms from fat-adapted rats oxidized more [1-14C]palmitic acid to 14CO2 compared to those from carbohydrate-fed rats, indicating that diet profoundly influences the capacity for fatty acid utilization. physiology.org
In mice, the in vivo incorporation of [1-14C]palmitic acid into brain lipids has been investigated, tracking its path into crucial lipid classes such as triglycerides, phosphatidylcholines, and phosphatidylethanolamines. nih.gov Further studies in awake rats examined how inhibiting β-oxidation affects the tracer's fate. researchgate.net Pre-treatment with an inhibitor significantly increased the incorporation of labeled palmitate into brain phospholipids (B1166683) and triglycerides, a finding that has implications for improving brain imaging techniques like positron emission tomography (PET). researchgate.net Research in a knockout mouse model for X-linked adrenoleukodystrophy used [1-14C]palmitic acid to measure acyl-CoA synthetase activity in various tissues. mdpi.com
Tracer kinetic analysis in newborn rabbits showed that starvation significantly reduces the turnover rate of free fatty acids, highlighting the dependence of fatty acid metabolism on nutritional status. karger.com
| Rodent Model | Physiological Condition | Tissue of Interest | Key Finding with [1-14C]Palmitic Acid | Reference |
|---|---|---|---|---|
| Rats | High-fat vs. High-carbohydrate diet | Liver, Diaphragm | Fat-adapted rats showed higher oxidation of palmitate than carbohydrate-adapted rats. | physiology.org |
| Mice | Normal | Brain | Traced incorporation into triglycerides and phospholipids. | nih.gov |
| Rats | β-oxidation inhibition | Brain | Inhibition increased incorporation into brain lipids. | researchgate.net |
| Newborn Rabbits | Fed vs. Starved | Serum | Starvation significantly decreased the absolute turnover rate of free fatty acids. | karger.com |
Radiometric and Chromatographic Analytical Techniques
Scintillation Proximity Assays for Enzyme Activity Measurement
Scintillation Proximity Assay (SPA) technology offers a powerful and efficient method for measuring enzyme activity in a homogeneous format, eliminating the need for cumbersome separation steps. revvity.com This technique is particularly well-suited for high-throughput screening and has been successfully applied to study enzymes involved in lipid metabolism using this compound as a key reagent. revvity.comresearchgate.net The fundamental principle of SPA lies in the proximity-dependent energy transfer from a radioisotope to a scintillant molecule. In this system, only radiolabeled molecules bound to a scintillant-containing solid support (such as beads or microplate wells) can generate a detectable light signal. revvity.com
When used to measure enzyme activity, a substrate like this compound is initially free in the solution. The energy from the beta emissions of the ¹⁴C isotope is absorbed by the aqueous medium and does not produce a signal. researchgate.net However, upon enzymatic modification, the resulting radiolabeled product is designed to bind to the SPA beads or a coated microplate. This binding brings the ¹⁴C label into close enough proximity with the scintillant to excite it, producing a light signal that is directly proportional to the level of enzyme activity. revvity.comresearchgate.net
Detailed research has demonstrated the utility of this methodology for characterizing enzymes such as fatty acid synthase (FAS). In these studies, SPA was used to measure the incorporation of radiolabeled precursors into palmitic acid by FAS. The product, radiolabeled palmitic acid, is captured on phospholipid-coated microtiter plates, bringing it into close contact with the embedded scintillant and allowing for direct measurement of enzyme kinetics. researchgate.net
Research findings have validated the robustness and reproducibility of SPA for determining key enzymatic parameters. For instance, the apparent Michaelis constant (Kapp) of FAS for its substrate malonyl-CoA was determined using this method, providing insights into the enzyme's catalytic efficiency.
| Incubation Time (minutes) | Apparent Michaelis Constant (Kapp) for Malonyl-CoA (μM) |
|---|---|
| 60 | 47 |
| 120 | 47 |
| 180 | 44 |
| 240 | 47 |
This table presents adapted data illustrating the consistency of kinetic parameters for Fatty Acid Synthase (FAS) as determined by Scintillation Proximity Assay, based on findings described in research literature. researchgate.net
Furthermore, SPA has been employed to monitor the cellular uptake and accumulation of fatty acids in biological systems like human myotubes. In such experiments, cells are cultured in SPA-compatible microplates (e.g., ScintiPlate®), and the accumulation of cell-associated [1-¹⁴C]palmitic acid is monitored over time. This provides a direct measure of fatty acid uptake, which is influenced by the activity of various metabolic enzymes and transporters. diabetesjournals.orgsemanticscholar.org Studies have shown that pre-incubation with other fatty acids, such as oleic acid, can enhance the subsequent accumulation of [1-¹⁴C]palmitic acid, a process that can be quantified with SPA. diabetesjournals.org
| Incubation Time (hours) | Cell-Associated Radioactivity (Normalized Counts Per Minute) |
|---|---|
| 0 | 500 |
| 1 | 3500 |
| 2 | 5800 |
| 4 | 9200 |
This table illustrates a representative time-course of [1-¹⁴C]palmitic acid uptake in human myotubes as measured by Scintillation Proximity Assay, with data adapted from published experimental findings. diabetesjournals.org
The application of this compound in scintillation proximity assays provides a sensitive, direct, and homogeneous method for investigating enzyme activity and related cellular processes, significantly streamlining the study of lipid metabolism. researchgate.netdiabetesjournals.org
Elucidation of Lipid Metabolic Pathways Through Hexadecanoic 1 14c Acid Tracing
Fatty Acid Uptake and Intracellular Transport Mechanisms
The initial steps of fatty acid metabolism involve the entry of fatty acids into the cell and their transport within the cytoplasm. Hexadecanoic-1-14C acid has been instrumental in elucidating these foundational processes.
Passive Diffusion and Protein-Mediated Translocation across Membranes
The movement of long-chain fatty acids across the plasma membrane is a multifaceted process involving both passive and protein-facilitated mechanisms. Early studies using fatty acid analogs suggested that uptake could occur via a nonenzymatic process, such as diffusion into the lipid phase of the cell membrane nih.gov. However, a substantial body of evidence now highlights the crucial role of membrane-bound proteins in facilitating efficient fatty acid translocation.
The scavenger receptor CD36, also known as Fatty Acid Translocase (FAT), is a key protein in this process. aocs.orgnih.gov Studies using radiolabeled palmitate, such as this compound, have demonstrated that CD36 is a primary mediator of long-chain fatty acid uptake in various tissues, including those of the heart, muscle, and intestine. nih.govnih.gov For instance, research on COS7 cells engineered to express CD36 showed a significant increase in the uptake velocity of [¹⁴C]16:0 compared to control cells . Furthermore, investigations in mice have revealed that endothelial cell CD36 is vital for optimizing the uptake of circulating fatty acids into tissues like the heart and skeletal muscle nih.gov. The binding of fatty acids to CD36 can trigger its internalization through endocytosis, providing a dynamic pathway for delivering fatty acids into the cell creative-proteomics.com.
| Transport Mechanism | Key Features | Supporting Evidence |
| Passive Diffusion | Non-saturable, concentration-dependent movement directly through the lipid bilayer. | Compatible with data from early studies using fatty acid analogs showing rapid uptake of long-chain hydrocarbon derivatives without a carboxyl group nih.gov. |
| Protein-Mediated Translocation | Saturable, high-affinity transport involving membrane proteins like CD36/FAT. | CD36 expression significantly increases [¹⁴C]palmitate uptake in cultured cells . Genetic deletion of CD36 in mouse endothelial cells reduces tissue uptake of radiolabeled palmitic acid nih.gov. |
Role of Fatty Acid Binding Proteins (FABPs) in Cytosolic Transport
Once inside the cell, the aqueous environment of the cytosol presents a barrier to the free diffusion of hydrophobic fatty acids. Fatty Acid Binding Proteins (FABPs) are a family of small, soluble proteins that address this challenge by binding to long-chain fatty acids and acting as intracellular chaperones. isotope.comnih.govnih.gov These proteins are abundant in tissues with active fatty acid metabolism and play a pivotal role in the transport of fatty acids from the plasma membrane to various organelles for storage or oxidation. researchgate.netnih.gov
The use of tracers like this compound allows researchers to follow its path after cellular entry. Upon uptake, it is rapidly bound by FABPs. These proteins facilitate the movement of the fatty acid across the cytosol, delivering it to specific compartments such as the endoplasmic reticulum for esterification or the mitochondria for beta-oxidation. researchgate.netnih.gov Different FABP isoforms are expressed in a tissue-specific manner, suggesting they have evolved to meet the particular metabolic demands of each cell type nih.govresearchgate.net. By binding fatty acids, FABPs not only increase their effective solubility but also protect the cell from the potential cytotoxic effects of high concentrations of free fatty acids. researchgate.net
De Novo Lipogenesis and Fatty Acid Elongation/Desaturation
After uptake and intracellular transport, this compound is directed into various metabolic pathways. It can be stored for energy, incorporated into structural lipids, or modified into other lipid molecules. The radioactive label allows for precise quantification of its fate within these pathways.
Incorporation into Triacylglycerols (TAGs) and Storage Lipids
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. They consist of a glycerol backbone esterified with three fatty acids. This compound is an excellent tool for studying the dynamics of TAG synthesis and storage. After being activated to its acyl-CoA form, palmitoyl-CoA, the radiolabeled fatty acid can be incorporated into the TAG molecule by acyltransferase enzymes.
Studies in various models, from yeast to human platelets, have utilized [¹⁴C]palmitic acid to trace its incorporation into TAGs. This research has shown how cells channel exogenous fatty acids into storage lipids, which are sequestered within intracellular lipid droplets. This process is a key component of de novo lipogenesis, the pathway for synthesizing lipids from non-lipid precursors. By tracking the ¹⁴C label, scientists can measure the rate of TAG synthesis and turnover under different physiological conditions, providing insights into metabolic diseases like obesity and fatty liver disease.
| Experimental Model | Finding | Reference |
| Human Platelets | Palmitic acid-1-¹⁴C added to plasma was readily incorporated into platelet lipids, with a distribution pattern similar to that of endogenously synthesized fatty acids. | |
| Saccharomyces cerevisiae (Yeast) | [1-¹⁴C]palmitic acid was used as a substrate to demonstrate that its incorporation into TAG can occur through multiple pathways, including those independent of acyl-CoA formation. | |
| Plant Leaves | ¹⁴C-acetate pulse-chase labeling is used to track the movement of newly synthesized fatty acids into TAG, revealing the dynamics of lipid turnover. |
Contribution to Phospholipid Synthesis and Membrane Dynamics
Phospholipids (B1166683) are fundamental structural components of all cellular membranes. The incorporation of different fatty acids into phospholipids influences membrane fluidity, permeability, and the function of membrane-bound proteins. This compound is used to trace the synthesis and remodeling of phospholipids.
Research has shown that exogenously supplied [¹⁴C]palmitate is actively incorporated into various phospholipid classes, most notably phosphatidylcholine. For example, in the isolated perfused rat lung, a significant portion of the palmitate esterified into disaturated phosphatidylcholine was derived from exogenous sources, highlighting its role in the "remodeling" reactions of phospholipid synthesis. Similarly, studies in the brain using radiolabeled palmitate have demonstrated its incorporation into brain phospholipids, serving as a selective marker for phosphatidylcholine synthesis and turnover. By tracing the fate of this compound, researchers can understand how cellular membrane composition is maintained and altered in response to metabolic cues.
Esterification into Cholesteryl Esters
Cholesteryl esters are highly nonpolar lipids formed by the conjugation of cholesterol with a fatty acid. creative-proteomics.com This esterification process is crucial for cholesterol transport in lipoproteins and for its storage within intracellular lipid droplets, preventing the cytotoxic accumulation of free cholesterol. creative-proteomics.comresearchgate.net
The synthesis of cholesteryl esters occurs primarily in the endoplasmic reticulum and is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.net Tracing studies using radiolabeled precursors are vital for understanding the dynamics of this process. While much of the research in this area uses radiolabeled acetate (B1210297) to track de novo cholesterol synthesis, exogenous fatty acids like this compound are also incorporated into the cholesteryl ester pool. The fatty acyl-CoA derived from this compound can be used by ACAT to esterify cholesterol. By monitoring the appearance of the ¹⁴C label in the cholesteryl ester fraction, researchers can quantify the rate at which specific fatty acids are utilized for cholesterol storage and transport. nih.gov This provides insight into the regulation of cellular cholesterol homeostasis and the pathophysiology of diseases like atherosclerosis.
Elongation and Desaturation Pathways
This compound, a radiolabeled form of palmitic acid, serves as a critical tracer for investigating the elongation and desaturation of saturated fatty acids into more complex lipid molecules. Once introduced into biological systems, the ¹⁴C label allows researchers to track the metabolic fate of the palmitic acid backbone as it is modified by cellular enzymes.
Desaturation is a key modification pathway. For instance, palmitic acid can be converted to sapienic acid (6cis-16:1) through the action of the delta-6 desaturase (D6D) enzyme. nih.govplos.org It can also be a substrate for delta-9 desaturase (stearoyl-CoA desaturase-1), which introduces a double bond to form palmitoleic acid (9cis-16:1). plos.org Studies have shown that palmitic acid competes with essential fatty acids like linoleic acid and alpha-linolenic acid for the FADS2 enzyme, which mediates Δ6-desaturation. plos.org By tracing the distribution of the ¹⁴C label from hexadecanoic acid into these monounsaturated fatty acid pools, scientists can quantify the activity of these desaturase enzymes under various physiological and pathological conditions.
Elongation pathways also utilize hexadecanoic acid as a starting substrate. It can be elongated to stearic acid (18:0), which can then be desaturated by delta-9 desaturase to form oleic acid (9cis-18:1). nih.govplos.org The journey of the ¹⁴C tracer from the initial 16-carbon saturated fatty acid to these 18-carbon monounsaturated fatty acids provides direct evidence of the coordinated action of elongase and desaturase enzyme systems.
Table 1: Key Products of Hexadecanoic Acid Elongation and Desaturation
| Initial Substrate | Enzyme | Key Product | Metabolic Pathway |
|---|---|---|---|
| Hexadecanoic acid (Palmitic acid) | Delta-6 Desaturase (D6D/FADS2) | Sapienic acid (6cis-16:1) | Desaturation |
| Hexadecanoic acid (Palmitic acid) | Delta-9 Desaturase (SCD-1) | Palmitoleic acid (9cis-16:1) | Desaturation |
| Hexadecanoic acid (Palmitic acid) | Fatty Acid Elongase | Stearic acid (18:0) | Elongation |
| Stearic acid (18:0) | Delta-9 Desaturase (SCD-1) | Oleic acid (9cis-18:1) | Desaturation (following elongation) |
Oxidative Metabolism of this compound
The primary catabolic fate of hexadecanoic acid is mitochondrial beta-oxidation. mhmedical.com This process systematically shortens the fatty acid chain to produce energy. Using Hexadecanoic-1-¹⁴C acid allows for precise tracking of this pathway, as the ¹⁴C-labeled carboxyl carbon is released as ¹⁴C-labeled acetyl-CoA in the very first cycle of oxidation. uomus.edu.iqyoutube.com
The beta-oxidation spiral consists of a repeating four-reaction sequence: oxidation, hydration, oxidation, and thiolysis. funaab.edu.nglibretexts.org The degradation of a single molecule of palmitoyl-CoA requires seven cycles of this pathway, ultimately yielding eight molecules of acetyl-CoA. funaab.edu.ng Intermediates in this process include trans-2-hexadecenoyl-CoA, L-3-hydroxyhexadecanoyl-CoA, and 3-ketohexadecanoyl-CoA. doi.orgnih.gov Studies using ¹⁴C-labeled hexadecanoate in isolated rat skeletal muscle mitochondria have detected acyl-CoA ester intermediates with chain lengths of 16, 14, 12, 10, and 8 carbons. nih.gov
Under conditions of high rates of fatty acid oxidation, such as in the liver during fasting or in untreated diabetes mellitus, the resulting acetyl-CoA can be shunted into ketogenesis. mhmedical.comuomus.edu.iq This pathway leads to the formation of ketone bodies: acetoacetate, D-3-hydroxybutyrate, and acetone. mhmedical.comuomus.edu.iq Studies in isolated rat hepatocytes have shown that the ¹⁴C label from [1-¹⁴C]palmitate is incorporated into these ketone bodies. nih.gov The preferential incorporation of specific carbon units from the fatty acid chain into ketone bodies has been observed, highlighting the intricacies of this metabolic switch. nih.gov
Table 2: Products of Mitochondrial Beta-Oxidation of this compound
| Pathway Stage | Key Intermediates/Products | ¹⁴C Label Fate |
|---|---|---|
| First Cycle | ¹⁴C-Acetyl-CoA, Myristoyl-CoA (C14) | Released in the first molecule of Acetyl-CoA |
| Complete Oxidation (7 cycles) | 8 molecules of Acetyl-CoA, 7 FADH₂, 7 NADH | Contained within the first Acetyl-CoA molecule |
| Ketogenesis (in liver) | Acetoacetate, D-3-Hydroxybutyrate | Incorporated into ketone bodies from ¹⁴C-Acetyl-CoA |
While mitochondria are the primary site for the beta-oxidation of common long-chain fatty acids, peroxisomes possess a modified beta-oxidation system that is particularly important for very-long-chain fatty acids. uomus.edu.iqmdpi.com Unlike its mitochondrial counterpart, peroxisomal beta-oxidation is incomplete and functions primarily as a chain-shortening mechanism. nih.govnih.govbohrium.com
When peroxisomal fractions are incubated with [U-¹⁴C]hexadecanoate, a full range of saturated acyl-CoA intermediates are generated, down to acetyl-CoA. nih.govnih.gov However, the process often resembles a shortening of the hexadecanoate by just a few cycles. nih.govnih.gov The shortened acyl-CoA derivatives, such as hexanoyl-CoA or octanoyl-CoA, can then be transported to the mitochondria for complete oxidation. mdpi.com
A key difference is the initial oxidation step. In peroxisomes, a flavoprotein oxidase transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase. uomus.edu.iq This initial step does not generate ATP. uomus.edu.iq Studies have shown that hexadecanoyl-CoA is an effective substrate for peroxisomal beta-oxidation. nih.gov The accumulation of intermediates like 2-enoyl- and 3-hydroxyacyl-CoA esters in the absence of an NAD⁺-regenerating system suggests that the re-oxidation of NADH is crucial for optimal peroxisomal beta-oxidation rates. nih.govnih.gov
The ultimate fate of the carbon atoms from hexadecanoic acid in aerobic metabolism is oxidation to carbon dioxide (CO₂) via the citric acid cycle. Tracing the production of ¹⁴CO₂ from Hexadecanoic-1-¹⁴C acid is a widely used method to quantify the rate of fatty acid oxidation. nih.govnih.govnih.gov The ¹⁴C-labeled acetyl-CoA generated from the first round of beta-oxidation enters the citric acid cycle, and through its subsequent turns, the ¹⁴C label is released as ¹⁴CO₂.
However, research has demonstrated that measuring ¹⁴CO₂ production alone may not be an adequate measure of the total fatty acid oxidation rate. nih.govnih.gov A significant portion of the radiolabel from [1-¹⁴C]palmitate can be found in water-soluble metabolic products, often referred to as acid-soluble products, which include ketone bodies and citric acid cycle intermediates. nih.govnih.gov The relative contribution of ¹⁴CO₂ to the total oxidation products varies significantly across different tissues and metabolic conditions. For instance, in homogenates, the ¹⁴CO₂ contribution from [1-¹⁴C]palmitate oxidation was found to be as low as 1% in rat liver and up to 28% in rat kidney. nih.gov Therefore, a more accurate estimation of fatty acid oxidation involves the combined measurement of both ¹⁴CO₂ and ¹⁴C-labeled acid-soluble products. nih.gov
Table 3: Distribution of ¹⁴C from [1-¹⁴C]Palmitate Oxidation in Rat Tissue Homogenates
| Tissue | ¹⁴CO₂ Contribution to Total Oxidation (%) | Reference |
|---|---|---|
| Liver | ~1% | nih.gov |
| Kidney | ~28% | nih.gov |
| Muscle (Human) | ~2-4% | nih.gov |
Intermediary Metabolism and Derivative Synthesis
Beyond catabolic and elongation/desaturation pathways, hexadecanoic acid can be converted into other important lipid molecules, including fatty alcohols and fatty aldehydes. These molecules serve as precursors for the synthesis of complex lipids like wax esters and ether lipids.
Studies using cell-free preparations from developing rat brain have demonstrated the direct conversion of [1-¹⁴C] palmitic acid to [1-¹⁴C] hexadecanol. nih.gov This reductive pathway involves enzymes such as carboxylic acid reductases, which can convert fatty acids into their corresponding aldehydes. nih.govresearchgate.net These fatty aldehydes can then be further reduced to primary fatty alcohols by aldehyde reductases. nih.gov The enzyme long-chain fatty alcohol:NAD+ oxidoreductase is also involved, catalyzing the interconversion of hexadecanol and hexadecanoic acid, with the fatty aldehyde as an intermediate. researchgate.net The ability to trace the ¹⁴C label from hexadecanoic acid into hexadecanol and its aldehyde intermediate provides a powerful tool to study the regulation and activity of these biosynthetic pathways. nih.govresearchgate.net
Complex Lipid Remodeling and Acyl-CoA Metabolism
This compound, a radiolabeled form of palmitic acid, serves as a critical tracer for investigating the intricate processes of complex lipid remodeling and acyl-CoA metabolism. Upon entering the cell, hexadecanoic acid is rapidly activated to its metabolically active form, hexadecanoyl-CoA, by acyl-CoA synthetases (ACSL) nih.govresearchgate.net. This activation is a crucial step, as it "traps" the fatty acid within the cell and channels it towards various metabolic fates, including storage, oxidation, or incorporation into complex lipids nih.gov. The carbon-14 (B1195169) label allows for precise tracking of the hexadecanoyl-CoA molecule as it navigates these pathways.
Studies using [14C]palmitic acid have revealed that its metabolic partitioning is highly dynamic and tissue-specific. For instance, in human skeletal muscle cells (myotubes), labeled palmitic acid was observed to be incorporated more into phospholipids and less into triacylglycerol compared to the monounsaturated oleic acid nih.gov. This differential partitioning highlights distinct metabolic handling of saturated versus unsaturated fatty acids and is crucial for understanding cellular lipid homeostasis nih.gov.
Tracer kinetic analyses in newborn rabbits using 14C-1-palmitic acid demonstrated that the fatty acid is actively incorporated into various lipid fractions, including phospholipids, glycerides, and cholesterol, in both brown and white adipose tissue nih.govkarger.com. These studies show how the flux of fatty acids into different lipid pools can be quantified, revealing physiological regulation in response to factors like diet and temperature karger.com.
Furthermore, investigations into mitochondrial β-oxidation using [U-14C]hexadecanoate have identified the accumulation of various acyl-CoA ester intermediates with chain lengths of C16, C14, C12, C10, and C8 nih.govnih.gov. This demonstrates the stepwise nature of fatty acid oxidation and allows for the study of its regulation within the mitochondria nih.govnih.gov. The ability to track the labeled carbon provides a direct measure of the flow of fatty acids through catabolic and anabolic pathways, offering a comprehensive view of acyl-CoA metabolism.
Table 1: Incorporation of [14C]Palmitic Acid into Lipid Fractions in Human Myotubes
This table displays the distribution of radiolabeled palmitic acid into major lipid classes in cultured human muscle cells after a 24-hour incubation period.
| Lipid Fraction | Percentage of Incorporated [14C]Palmitic Acid (%) |
| Triacylglycerol (TAG) | Lower Incorporation |
| Phospholipids (PL) | Higher Incorporation |
| Diacylglycerol (DAG) | Not specified |
| Free Fatty Acids (FFA) | Not specified |
Data adapted from studies on fatty acid partitioning in human myotubes, which showed palmitic acid is preferentially incorporated into phospholipids over triacylglycerol compared to oleic acid nih.gov.
Biosynthesis of Specific n-Alkanes in Microbial Systems
This compound is an invaluable tool for elucidating the biosynthetic pathways of long-chain n-alkanes in various microorganisms. Many bacteria and cyanobacteria naturally produce hydrocarbons, which are synthesized from intermediates of fatty acid metabolism nih.gov. Hexadecanoic acid is a common precursor in these pathways.
Two primary pathways for alkane biosynthesis from fatty acids have been identified. The first, discovered in cyanobacteria, involves a two-step process:
An acyl-acyl carrier protein (ACP) reductase reduces a fatty acyl-ACP (or fatty acyl-CoA) to a fatty aldehyde.
An aldehyde-deformylating oxygenase (ADO), also referred to as an aldehyde decarbonylase, subsequently removes the carbonyl carbon to produce an n-alkane with one less carbon atom than the original fatty acid precursor nih.gov.
Using this compound (C16) as the substrate in this pathway would be expected to yield radiolabeled pentadecane (C15). Tracing the 14C label confirms the direct conversion and the loss of the carboxyl carbon.
A second, less common pathway has been proposed in the bacterium Vibrio furnissii. This pathway involves the reduction of the fatty acid to a fatty alcohol, which is then converted to an alkane of the same chain length researchgate.net. In this organism, both even- and odd-numbered n-alkanes were produced, which could not be explained solely by the decarbonylation pathway, as the bacterium predominantly synthesizes even-numbered fatty acids researchgate.net. Feeding studies with labeled precursors are essential to confirm the intermediates in such novel pathways. For example, providing this compound to V. furnissii cultures and subsequently detecting labeled 1-hexadecanol and hexadecane (C16) would provide strong evidence for this alternative route.
The composition of hydrocarbons produced is specific to the microbial species. Cyanobacteria, for instance, are known to produce large amounts of C15 and C17 alkanes, consistent with the decarbonylation of hexadecanoic and octadecanoic acids, respectively unl.ptnih.gov. The use of this compound allows researchers to definitively establish these precursor-product relationships and quantify the efficiency of conversion in different microbial systems, which is of significant interest for the biotechnological production of biofuels nih.gov.
Table 2: Microbial n-Alkane Production from Fatty Acid Precursors
This table summarizes n-alkanes produced by representative microorganisms, highlighting the precursor fatty acids.
| Microbial Species | Precursor Fatty Acid | Primary n-Alkane Product(s) | Biosynthetic Pathway |
| Synechococcus sp. (Cyanobacteria) | Hexadecanoic acid (C16) | Pentadecane (C15) | Acyl-ACP Reductase / Aldehyde Decarbonylase nih.gov |
| Synechococcus sp. (Cyanobacteria) | Octadecanoic acid (C18) | Heptadecane (C17) | Acyl-ACP Reductase / Aldehyde Decarbonylase nih.gov |
| Vibrio furnissii | Hexadecanoic acid (C16) | Hexadecane (C16) | Proposed Fatty Alcohol Pathway researchgate.net |
| Jeotgalicoccus sp. | Various Fatty Acids | Terminal Alkenes (1-alkenes) | Decarboxylase (OleT) nih.gov |
Cellular and Tissue Specific Metabolic Dynamics of Hexadecanoic 1 14c Acid
Hepatic Metabolism of Hexadecanoic-1-14C Acid
The liver is a central hub for lipid metabolism, where this compound undergoes a complex interplay of metabolic processes, including oxidation for energy, esterification for storage, and incorporation into lipoproteins for transport to other tissues.
Within hepatocytes, the metabolism of this compound is tightly regulated, balancing its breakdown through β-oxidation with its use in the synthesis of new lipids (lipogenesis). When cellular energy levels are low, this compound is preferentially shuttled into the mitochondria for oxidation. This process involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA, which then enters the citric acid cycle to produce ATP.
Conversely, under conditions of energy surplus, the pathways of lipogenesis are favored. This compound can be esterified into triglycerides and stored within lipid droplets in the hepatocytes. Hormonal signals, such as insulin (B600854), promote the storage of fatty acids, while glucagon (B607659) stimulates their oxidation. The balance between these two processes is critical for maintaining hepatic lipid homeostasis. An imbalance, often associated with conditions like insulin resistance, can lead to excessive lipid accumulation and hepatic steatosis.
| Metabolic Pathway | Primary Function in Hepatocytes | Key Regulatory Factors |
| β-Oxidation | Energy production (ATP synthesis) | Glucagon, AMP-activated protein kinase (AMPK) |
| Lipogenesis | Energy storage (triglyceride synthesis) | Insulin, Sterol regulatory element-binding protein 1 (SREBP-1c) |
A significant fate of this compound in the liver is its incorporation into very low-density lipoproteins (VLDL). nih.gov VLDL particles are assembled in the endoplasmic reticulum of hepatocytes and are the primary mechanism for transporting endogenously synthesized triglycerides and cholesterol from the liver to peripheral tissues. nih.gov The availability of fatty acids, including this compound, is a key determinant of the rate of VLDL synthesis and secretion. nih.gov
The process begins with the esterification of this compound into triglycerides. These triglycerides, along with cholesterol esters, are then packaged with apolipoprotein B-100 (ApoB-100) to form nascent VLDL particles. These particles are further processed in the Golgi apparatus before being secreted into the bloodstream. In peripheral tissues, the triglycerides carried by VLDL are hydrolyzed by lipoprotein lipase, releasing fatty acids for uptake by cells in adipose tissue and muscle.
Adipose Tissue Lipid Storage and Mobilization
Adipose tissue serves as the primary site for long-term energy storage in the form of triglycerides. The metabolism of this compound differs significantly between the two main types of adipose tissue: white adipose tissue (WAT) and brown adipose tissue (BAT).
White adipose tissue is the predominant form of fat in the body and is specialized for the efficient storage of energy. news-medical.net Adipocytes in WAT take up this compound from the circulation and esterify it into triglycerides, which are stored in a large, single lipid droplet. news-medical.net During periods of energy demand, these stored triglycerides are broken down (lipolysis), and the released fatty acids, including hexadecanoic acid, are mobilized into the bloodstream to be used by other tissues.
Brown adipose tissue, in contrast, is specialized for thermogenesis, the production of heat. news-medical.net BAT adipocytes contain numerous small lipid droplets and a high density of mitochondria. news-medical.net When activated, BAT rapidly takes up and oxidizes fatty acids like this compound. A key feature of BAT mitochondria is the presence of uncoupling protein 1 (UCP1), which uncouples the process of fatty acid oxidation from ATP synthesis. jfrm.ru This results in the dissipation of the energy generated from fatty acid oxidation as heat, playing a crucial role in maintaining body temperature, particularly in response to cold exposure.
| Adipose Tissue Type | Primary Function | Key Characteristics | Metabolism of this compound |
| White Adipose Tissue (WAT) | Energy storage | Single large lipid droplet, fewer mitochondria | Esterification into triglycerides for storage |
| Brown Adipose Tissue (BAT) | Thermogenesis (heat production) | Multiple small lipid droplets, high mitochondrial density, UCP1 expression | Rapid uptake and oxidation for heat generation |
Myocardial Fatty Acid Utilization for Energy Production
The heart is a highly metabolic organ that relies on a continuous supply of energy to maintain its contractile function. Fatty acids are the preferred energy substrate for the myocardium under most physiological conditions.
Cardiac muscle cells are rich in mitochondria and are adapted for the efficient oxidation of fatty acids. mdpi.com Studies using radiolabeled fatty acids, such as [1-¹⁴C]palmitate, have demonstrated that a high percentage of the fatty acids extracted by the myocardium are rapidly oxidized to produce ATP. nih.govnih.gov This preferential oxidation is essential to meet the high energy demands of the constantly beating heart. nih.govnih.gov
Upon entering the cardiomyocyte, this compound is activated to its acyl-CoA derivative and transported into the mitochondria via the carnitine shuttle. Inside the mitochondria, it undergoes β-oxidation to produce acetyl-CoA, which fuels the citric acid cycle and subsequent oxidative phosphorylation to generate large quantities of ATP. The rate of fatty acid oxidation in the heart is closely matched to the myocardial workload.
Impact of Fatty Acid Binding Protein Deficiency on Cardiac Metabolism
The heart relies heavily on the oxidation of long-chain fatty acids for its energy requirements. The uptake and intracellular transport of these fatty acids are facilitated by fatty acid binding proteins (FABPs). Heart-type fatty acid binding protein (H-FABP), in particular, is abundantly expressed in cardiomyocytes and is crucial for the efficient utilization of fatty acids like hexadecanoic acid.
Studies using mice with a disrupted H-FABP gene (H-FABP-/-) have provided significant insights into the role of this protein in cardiac metabolism. When cardiac myocytes were isolated from these H-FABP deficient mice and incubated with this compound (also known as [1-¹⁴C]palmitate), a marked reduction in both the uptake and oxidation of the fatty acid was observed. Specifically, the rates of palmitate uptake and oxidation were reduced by 45% to 65% in both resting and contracting myocytes from H-FABP-/- mice compared to wild-type controls. nih.gov
Interestingly, this impairment in long-chain fatty acid utilization was accompanied by a compensatory shift in substrate metabolism. In the absence of efficient hexadecanoic acid metabolism, the cardiac myocytes from H-FABP deficient mice showed a significant increase in glucose oxidation. In resting H-FABP-/- myocytes, glucose oxidation was elevated by 80%, reaching a level that would typically require electrical stimulation in wild-type cells. nih.gov This metabolic reprogramming highlights the heart's flexibility in adapting its energy source in response to a compromised ability to metabolize its primary fuel.
The following table summarizes the key findings on the impact of H-FABP deficiency on cardiac myocyte metabolism:
| Metabolic Parameter | Wild-Type Myocytes | H-FABP -/- Myocytes | Percentage Change |
| Palmitate Uptake | Normal | Reduced by 45-65% | ↓ 45-65% |
| Palmitate Oxidation | Normal | Reduced by 45-65% | ↓ 45-65% |
| Glucose Oxidation (Resting) | Baseline | Increased by 80% | ↑ 80% |
This table illustrates the significant reduction in this compound uptake and oxidation and the compensatory increase in glucose oxidation in cardiac myocytes lacking the H-FABP gene.
These findings demonstrate the indispensable role of H-FABP in the cardiac metabolism of long-chain fatty acids. A deficiency in this protein leads to a significant impairment in the heart's ability to utilize hexadecanoic acid, forcing a greater reliance on glucose for energy production.
Neural Tissue Lipid Metabolism and Development
The metabolism of fatty acids in the brain is critical for its development and function, particularly for the synthesis of complex lipids that form cellular membranes and the myelin sheath. This compound serves as a valuable tracer to investigate these metabolic pathways in neural tissues.
Research utilizing cell-free preparations from developing rat brains has demonstrated the capacity of neural tissue to metabolize hexadecanoic acid. In these in vitro systems, [1-¹⁴C]palmitic acid is actively converted to [1-¹⁴C]hexadecanol. nih.gov This conversion represents a key step in the synthesis of ether lipids, which are important components of myelin.
Furthermore, hexadecanoic acid is a known precursor for the biosynthesis of very-long-chain fatty acids that are essential for neural development. One such critical fatty acid is nervonic acid (C24:1), a major component of nervonyl sphingolipids found in the white matter of the brain and myelinated nerve fibers. nih.gov The synthesis of nervonic acid involves the elongation of oleic acid (C18:1), which can be synthesized from palmitic acid (hexadecanoic acid). nih.gov The initial step is the conversion of saturated fatty acids like palmitic acid into their monounsaturated counterparts. nih.gov
The metabolic pathway can be summarized as follows:
Hexadecanoic Acid (C16:0) → Palmitoleic Acid (C16:1)
Hexadecanoic Acid (C16:0) → Stearic Acid (C18:0) → Oleic Acid (C18:1)
Oleic Acid (C18:1) → Erucic Acid (C22:1) → Nervonic Acid (C24:1)
Studies on human oligodendrocyte precursor cells have confirmed that the synthesis of nervonic acid primarily originates from the palmitic/stearic/oleic acid ester pathway. nih.gov Therefore, tracing the metabolic fate of this compound in brain preparations allows for the elucidation of pathways leading to the formation of essential lipids for myelination.
Reproductive Tissue Lipid Metabolism (e.g., spermatozoa, placental and fetal lipids)
The metabolism of fatty acids in reproductive tissues is fundamental for processes ranging from fertilization to fetal development. This compound has been instrumental in tracking the dynamic lipid metabolism in spermatozoa, the placenta, and fetal tissues.
In bovine spermatozoa, in vitro studies have shown that ¹⁴C-labeled palmitic acid is rapidly incorporated into various lipid fractions. nih.gov Within a short period, the labeled hexadecanoic acid is actively metabolized, with a significant portion being incorporated into diglycerides. nih.gov While the major phospholipid fractions in sperm show relative stability, minor phospholipids (B1166683), such as phosphatidylinositol, exhibit high metabolic activity and incorporate labeled palmitic acid. nih.gov This indicates that spermatozoa can utilize exogenous fatty acids for the synthesis and modification of lipids essential for their function.
The placenta plays a critical role in nutrient transfer from the mother to the fetus, and fatty acid metabolism is central to this function. Studies in rabbits have shown that both the placenta and fetal liver incorporate [1-¹⁴C]palmitate into glycerides and phospholipids. karger.com However, the rate and extent of incorporation differ between these tissues, with the fetal liver incorporating the fatty acid more rapidly and to a greater extent than the placenta. karger.com In the placenta, a larger proportion of the incorporated label is found in phospholipids, whereas in the fetal liver, triglycerides are the primary destination. nih.gov
Further in vivo studies in rabbit fetuses have revealed the tissue-specific distribution and utilization of ¹⁴C-1-palmitate. nih.gov Following injection into the fetus, the labeled palmitic acid is readily utilized, with the fetal liver showing the most extensive incorporation over time. nih.gov The rapid incorporation into phospholipids across all fetal tissues suggests their importance in membrane biogenesis during development. nih.gov
The uptake and esterification of ¹⁴C-palmitate in various fetal tissues are summarized in the table below, based on in vitro studies with rabbit tissues. nih.gov
| Fetal Tissue | Rate of Fatty Acid Uptake | Primary Labeled Lipid Fraction (after 1h) |
| Brown Adipose Tissue (BAT) | High (8.5 µmol/g tissue/h) | Triglycerides |
| Liver | Lower than BAT | Triglycerides |
| Placenta | Lower than BAT | Phospholipids |
This table highlights the differential rates of this compound uptake and its primary metabolic fate in key fetal and placental tissues.
These findings underscore the importance of maternal fatty acid transfer for fetal lipid homeostasis and demonstrate the dynamic and tissue-specific metabolism of hexadecanoic acid in reproductive processes. nih.gov
Investigations in Specific Pathophysiological Models (e.g., viral infection models, lipotoxicity models)
This compound is a valuable tool for investigating metabolic dysregulation in various disease models, particularly those involving lipotoxicity. Lipotoxicity refers to the cellular damage caused by the accumulation of excess fatty acids in non-adipose tissues. Palmitic acid, the non-radioactive form of this compound, is a well-established inducer of lipotoxicity and is frequently used in experimental models to study its pathological effects. nih.gov
In lipotoxicity models, elevated levels of palmitic acid have been shown to induce a range of cellular dysfunctions, including:
Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids can disrupt ER function, leading to the unfolded protein response and, if unresolved, apoptosis. nih.gov
Mitochondrial Dysfunction: Excess palmitic acid can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS) and reduced ATP synthesis. frontiersin.org
Inflammation: Palmitic acid can activate inflammatory pathways, contributing to the pathogenesis of metabolic diseases. mdpi.com
By using this compound as a tracer in these models, researchers can track the metabolic fate of palmitic acid and identify the specific pathways that are altered and contribute to cellular damage. For instance, it can be used to measure the rates of fatty acid uptake, esterification into complex lipids like triglycerides and ceramides, and β-oxidation. nih.gov This allows for a detailed analysis of how cells handle an overload of saturated fatty acids and why this leads to toxicity.
While direct studies utilizing this compound in viral infection models are less common, it is known that many viruses reprogram host cell metabolism to support their replication. frontiersin.org This reprogramming often involves alterations in lipid metabolism. Viruses can manipulate host fatty acid synthesis and utilization to build viral envelopes and replication complexes. mdpi.com Given the central role of palmitic acid in lipid metabolism, this compound could be employed to investigate how viral infections alter the flux through various lipid metabolic pathways in host cells. This could provide insights into the metabolic requirements for viral replication and identify potential therapeutic targets.
The following table outlines the potential applications of this compound in these pathophysiological models:
| Pathophysiological Model | Key Cellular Processes Investigated | Potential Use of this compound |
| Lipotoxicity | ER stress, mitochondrial dysfunction, inflammation, apoptosis | Trace uptake, esterification into toxic lipid species (e.g., ceramides), and rates of β-oxidation. |
| Viral Infection | Reprogramming of host cell metabolism, viral replication | Monitor changes in host fatty acid synthesis, uptake, and incorporation into viral components. |
This table illustrates the utility of this compound as a tracer to dissect metabolic pathways in models of lipotoxicity and viral infection.
Regulatory Mechanisms and Modulators of Hexadecanoic 1 14c Acid Metabolism
Hormonal Influences on Fatty Acid Flux
Hormones are key orchestrators of fatty acid metabolism, ensuring that the body's energy supply meets its demands. Insulin (B600854), glucagon (B607659), and epinephrine (B1671497) are primary regulators of Hexadecanoic-1-14C acid flux, each exerting distinct and sometimes opposing effects on its uptake, oxidation, and storage.
Insulin , the principal anabolic hormone, generally promotes the storage of fatty acids. It enhances the uptake of glucose into adipocytes, which is then converted to glycerol-3-phosphate, the backbone for triglyceride synthesis. By increasing the availability of this substrate, insulin facilitates the esterification of fatty acids, including this compound, into triglycerides for storage in adipose tissue. Furthermore, insulin can inhibit the breakdown of stored triglycerides (lipolysis), thereby reducing the release of fatty acids into circulation.
Glucagon , a catabolic hormone, acts primarily to increase plasma glucose levels, but its direct effects on fatty acid metabolism are more nuanced. Some studies suggest that physiological changes in plasma glucagon have little to no direct effect on adipose tissue lipolysis and the flux of palmitate. However, other research indicates that glucagon can influence the partitioning of fatty acids within the liver, promoting their oxidation under certain conditions.
| Hormone | Primary Effect on this compound Metabolism | Key Mechanism(s) |
| Insulin | Promotes storage as triglycerides | Increases glucose uptake for glycerol-3-phosphate synthesis; Inhibits lipolysis. |
| Glucagon | Minimal direct effect on adipose tissue lipolysis; may influence hepatic oxidation. | Less defined direct role in peripheral fatty acid flux. |
| Epinephrine | Stimulates release from adipose tissue for oxidation. | Activates lipolysis in adipocytes, increasing free fatty acid availability. |
Nutritional Status and Dietary Interventions
The metabolic fate of this compound is profoundly influenced by the nutritional state of the organism, with dramatic shifts occurring between fasting and re-feeding states. Furthermore, the composition of the diet plays a significant role in directing this fatty acid towards either storage or oxidation.
Fasting and Re-feeding States
During fasting , when glucose availability is low, the body shifts towards utilizing stored fats for energy. Hormonal changes, primarily a decrease in insulin and an increase in glucagon and epinephrine, stimulate lipolysis in adipose tissue. This leads to the release of free fatty acids, including this compound, into the circulation. Tissues such as the liver, heart, and skeletal muscle then take up these fatty acids and increase their rate of β-oxidation to produce ATP. Studies in fasting neonatal pigs have shown that the oxidation rate of palmitic acid is significant, though lower than that of oleic acid. nih.gov In fasting rats, the oxidation of [1-14C]palmitate in red skeletal muscle remains unchanged, while carbohydrate oxidation is significantly reduced. researchgate.net
Upon re-feeding , particularly with a carbohydrate-rich meal, the metabolic state shifts dramatically. The rise in blood glucose triggers a release of insulin, which suppresses lipolysis and promotes the uptake of glucose and fatty acids by tissues. In the liver and adipose tissue, insulin stimulates the conversion of excess carbohydrates into fatty acids through a process called de novo lipogenesis, which can contribute to the pool of palmitate. The newly ingested and endogenously synthesized fatty acids, including this compound, are then directed towards storage as triglycerides. Research in pregnant rats has shown that refeeding after a period of fasting increases the apparent oxidation of n-3 and n-6 polyunsaturated fatty acids to meet energy requirements. nih.gov
Impact of Specific Dietary Components on Palmitate Fate
The macronutrient composition of the diet has a significant impact on the metabolism of this compound.
A high-carbohydrate diet , especially one rich in simple sugars, can significantly increase de novo lipogenesis. nih.govnih.govnih.gov This process primarily synthesizes palmitic acid, thus expanding the endogenous pool of this fatty acid. The increased insulin levels accompanying a high-carbohydrate intake further promote the esterification of palmitate into triglycerides for storage. nih.gov
The fatty acid composition of the diet also modulates the fate of this compound. Diets rich in polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids, have been shown to suppress lipogenic gene expression. researchgate.net This can lead to a decrease in the endogenous synthesis of palmitate. Furthermore, some studies suggest that replacing dietary palmitic acid with monounsaturated fatty acids like oleic acid can increase fat oxidation. nih.gov In fasting neonatal pigs, the oxidation rates of different fatty acids were compared, with oleic acid being oxidized most rapidly, followed by palmitic acid, linoleic acid, and stearic acid. nih.gov
| Nutritional State/Dietary Component | Primary Effect on this compound Metabolism | Key Mechanism(s) |
| Fasting | Increased oxidation | Decreased insulin, increased lipolysis and tissue uptake for β-oxidation. |
| Re-feeding (High Carbohydrate) | Increased storage and potential for de novo synthesis | Increased insulin, suppression of lipolysis, stimulation of de novo lipogenesis. |
| High Polyunsaturated Fat Diet | May decrease endogenous synthesis and promote oxidation | Suppression of lipogenic gene expression. |
| High Monounsaturated Fat Diet | May increase overall fat oxidation | Potential for altering substrate preference for oxidation. |
Genetic and Epigenetic Determinants of Metabolic Control
Genetic variation and epigenetic modifications play a crucial role in determining individual differences in the metabolism of this compound. These factors can influence the expression and activity of key enzymes and transcription factors involved in fatty acid transport, activation, oxidation, and storage.
Genetic variants in genes encoding enzymes involved in fatty acid metabolism can significantly impact how this compound is processed. For example, polymorphisms in the fatty acid desaturase (FADS) gene cluster (FADS1 and FADS2), which are involved in the desaturation of polyunsaturated fatty acids, have been associated with altered plasma fatty acid profiles. nih.govsciencedaily.comnih.govresearchgate.netnih.govmdpi.commdpi.com Variations in the stearoyl-CoA desaturase-1 (SCD1) gene, which catalyzes the conversion of saturated fatty acids like palmitic acid into monounsaturated fatty acids, can also influence lipid metabolism and have been linked to metabolic health outcomes. mdpi.comnih.govresearchgate.netplos.orgnih.govfrontiersin.orgnih.govresearchgate.net Similarly, genetic variants in carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation, can affect an individual's capacity to oxidize fatty acids. nih.govnih.govresearchgate.netfrontiersin.orgelsevierpure.com
Epigenetic modifications , such as DNA methylation and histone acetylation, can regulate the expression of genes involved in fatty acid metabolism without altering the underlying DNA sequence. These modifications can be influenced by dietary factors and can have long-lasting effects on metabolic programming.
DNA methylation of the promoter regions of genes like CPT1A can influence their expression. nih.govnih.govresearchgate.netelsevierpure.comscienceopen.comnih.gov Studies have shown that dietary fat intake can be associated with changes in CPT1A methylation, which in turn may affect triglyceride metabolism. nih.govnih.gov
Histone acetylation , which generally leads to a more open chromatin structure and increased gene transcription, is also linked to fatty acid metabolism. The availability of acetyl-CoA, the end product of β-oxidation and a substrate for histone acetyltransferases, directly links fatty acid metabolism to the epigenetic control of gene expression. nih.govnih.govnih.govresearchgate.netresearchgate.net Increased fatty acid oxidation can lead to increased histone acetylation and the expression of genes involved in lipid metabolism. researchgate.net
Environmental Factors Affecting Metabolic Pathways (e.g., temperature)
Environmental factors, particularly temperature, can significantly modulate the metabolic pathways involving this compound. This is especially true for ectothermic animals, whose body temperature and metabolic rate are directly influenced by the ambient temperature, but also affects endotherms through adaptive mechanisms.
In ectotherms , such as fish, acclimation to cold temperatures often leads to an increase in the proportion of unsaturated fatty acids in cell membranes to maintain fluidity. Studies in rainbow trout have shown that cold acclimation is associated with an increased rate of [1-14C]palmitate oxidation in red muscle, suggesting a greater reliance on fatty acids for energy production in the cold. researchgate.net This adaptation helps to meet the increased energy demands of maintaining metabolic function at lower temperatures.
In endotherms , which maintain a constant body temperature, exposure to cold also triggers metabolic adaptations. To generate more heat, endotherms increase their metabolic rate, a process that involves the mobilization and oxidation of fatty acids. While shivering thermogenesis is a primary response, non-shivering thermogenesis in brown adipose tissue is also crucial and is fueled by fatty acid oxidation.
| Organism Type | Environmental Temperature Change | Effect on this compound Metabolism |
| Ectotherms (e.g., fish) | Cold Acclimation | Increased oxidation in muscle tissue. |
| Endotherms | Cold Exposure | Increased mobilization and oxidation for thermogenesis. |
| Plants (e.g., olive) | Increased Temperature | Altered conversion to other fatty acids (e.g., linoleic acid). |
Integration of Hexadecanoic 1 14c Acid Tracing with Omics and Systems Biology
Synergistic Approaches with Lipidomics and Metabolomics
The integration of Hexadecanoic-1-14C acid tracing with lipidomics and metabolomics provides a powerful method for elucidating the complex fate of fatty acids within a cell. nih.gov Lipidomics, the large-scale study of cellular lipids, can identify and quantify the vast array of lipid species, but often provides a static snapshot. nih.govtue.nl By introducing this compound, a radiolabeled version of the saturated fatty acid palmitic acid, researchers can track the incorporation of the 14C label into various lipid classes over time.
This synergistic approach allows scientists to move from a simple inventory of lipids to a dynamic map of their synthesis, remodeling, and turnover. For instance, after introducing this compound to cell cultures or organisms, lipidomic analysis via mass spectrometry can identify which complex lipids—such as phospholipids (B1166683), triglycerides, and cholesteryl esters—become radiolabeled. nih.gov This reveals the primary pathways for palmitic acid utilization and storage in a given biological context.
Metabolomics, which profiles a wide range of small-molecule metabolites, further enhances this analysis. nih.govrsc.org It can detect the appearance of the 14C label in molecules downstream of fatty acid metabolism, such as intermediates of the beta-oxidation pathway. nih.govdoi.org This combined "multi-omics" approach provides a more holistic view of how the metabolism of a single fatty acid is integrated with other central metabolic pathways. nih.gov The data generated can reveal how metabolic networks are rewired in different physiological states or in disease, such as cancer or metabolic disorders. nih.govmdpi.com
A typical workflow involves incubating the biological sample with the tracer, followed by extraction of lipids and polar metabolites. These extracts are then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the molecules, and scintillation counting or autoradiography to detect the radioactive 14C label. biorxiv.orgacs.org
Table 1: Example Data from a Tracer Experiment Integrating this compound with Lipidomics This table illustrates hypothetical results showing the distribution of the 14C label into different lipid classes over time after introduction of the tracer.
| Time Point | Total Lipid Radioactivity (DPM) | % Radioactivity in Triglycerides (TG) | % Radioactivity in Phosphatidylcholines (PC) | % Radioactivity in Cholesteryl Esters (CE) |
| 1 hour | 15,000 | 45% | 35% | 10% |
| 4 hours | 55,000 | 60% | 25% | 12% |
| 12 hours | 98,000 | 75% | 15% | 8% |
| 24 hours | 110,000 | 78% | 12% | 7% |
| DPM: Disintegrations Per Minute |
Pathway Flux Analysis in Quantitative Metabolic Research
While metabolomics can identify which pathways are active, pathway flux analysis using isotopic tracers like this compound quantifies the rate at which metabolites are processed through these pathways. nih.govnih.gov Metabolic flux is a critical parameter for understanding cellular physiology, as it represents the integrated output of genetic and metabolic regulation. biorxiv.org The use of 14C-labeled substrates is a classic and robust method for determining these rates. nih.govnih.gov
In this context, this compound serves as a probe to measure the flux through various fatty acid metabolic routes. nih.gov The key principle is that the rate of appearance of the 14C label in downstream products is directly proportional to the metabolic flux through that pathway. For example, by measuring the rate at which 14CO2 is released from cells fed with this compound, researchers can precisely quantify the rate of fatty acid β-oxidation. nih.gov The 14C is located at the carboxyl carbon (the first carbon), which is the first carbon to be cleaved off during each cycle of β-oxidation and released as part of acetyl-CoA, which can then enter the TCA cycle and be released as CO2.
Similarly, flux through other pathways can be determined:
Esterification and Storage: Measuring the rate of 14C incorporation into triglyceride pools provides the flux of fatty acid storage.
Elongation and Desaturation: The appearance of 14C in fatty acids longer than 16 carbons (e.g., stearic acid, C18:0) indicates the rate of fatty acid elongation. nih.gov
These quantitative flux measurements provide a functional readout of metabolic activity that is often more informative than static measurements of metabolite concentrations or enzyme levels. nih.gov Isotope tracing allows for the concurrent quantification of fatty acid synthesis, elongation, and breakdown. nih.gov
Table 2: Research Findings on Fatty Acid Flux in Different Cell Types (Hypothetical Data) This table presents a hypothetical comparison of metabolic fluxes, measured in nmol/hour/mg protein, in two different cell types using this compound as a tracer.
| Metabolic Pathway | Cell Type A (e.g., Hepatocyte) | Cell Type B (e.g., Myocyte) |
| β-Oxidation Flux (to CO2) | 15.2 ± 1.8 | 45.7 ± 3.5 |
| Triglyceride Synthesis Flux | 52.5 ± 4.1 | 10.1 ± 1.2 |
| Chain Elongation Flux (to C18+) | 8.3 ± 0.9 | 2.1 ± 0.5 |
| Phospholipid Synthesis Flux | 25.9 ± 2.4 | 18.4 ± 2.0 |
Computational Modeling of Fatty Acid Networks
The quantitative data generated from this compound tracing studies are invaluable for the development and validation of computational models of metabolism. tue.nlbiorxiv.org These models aim to create a mathematical representation of metabolic networks to simulate and predict cellular behavior under various conditions. Systems biology integrates such experimental data with computational approaches to understand the functioning of complex biological systems.
Metabolic flux analysis (MFA) is a key technique in this field. nih.gov The experimentally determined flux values, such as those obtained from 14C tracing, serve as crucial inputs or constraints for these models. biorxiv.org By providing absolute rates for specific reactions, the tracer data anchor the model in physiological reality, significantly improving its predictive power. tue.nl
For example, a computational model of fatty acid metabolism in the liver could be constructed based on known biochemical reactions. tue.nl Data from this compound experiments—quantifying the flux of palmitate into oxidation, storage, and elongation pathways—would then be used to parameterize and refine the model. The validated model can then be used to:
Predict Metabolic Shifts: Simulate how the network will respond to genetic mutations or the introduction of a drug.
Test Hypotheses: Generate new, testable hypotheses about metabolic regulation that can be explored in subsequent experiments.
The integration of quantitative tracer data with network-level computational modeling allows researchers to move beyond studying individual reactions to understanding the emergent properties of the entire fatty acid metabolic system. nih.gov
Future Perspectives and Emerging Research Avenues
Addressing Unresolved Questions in Saturated Fatty Acid Metabolism
The metabolism of saturated fatty acids is intricate, involving numerous organelles, enzymes, and regulatory pathways. Despite decades of research, fundamental questions remain. Hexadecanoic-1-14C acid is pivotal in addressing these unresolved areas by allowing for precise tracking of metabolic flux and the identification of pathway intermediates.
One major area of investigation is the detailed process of peroxisomal and mitochondrial beta-oxidation. Studies using [U-14C]hexadecanoate have been instrumental in identifying the full range of saturated fatty acyl-CoA ester intermediates that accumulate during this process, from the initial 16-carbon chain down to acetyl-CoA. nih.govnih.gov Research has shown that under certain conditions, such as high concentrations of the fatty acid, specific intermediates like 3-oxohexadecanoyl-CoA can accumulate, suggesting that the enzyme thiolase can become a rate-limiting step in peroxisomal beta-oxidation. nih.gov Similarly, in skeletal muscle mitochondria, intermediates such as 3-hydroxyacyl- and 2-enoyl-CoA esters have been detected even under normal oxygen conditions, leading to new hypotheses about the channeling of NAD+ between the respiratory chain and beta-oxidation enzymes. nih.gov
Table 1: Acyl-CoA Intermediates Detected During [U-14C]Hexadecanoate Oxidation
| Carbon Chain Length | Detected Acyl-CoA Ester Intermediate | Organelle Studied |
| C16 | Hexadecanoyl-CoA | Mitochondria, Peroxisome |
| C14 | Tetradecanoyl-CoA | Mitochondria, Peroxisome |
| C12 | Dodecanoyl-CoA | Mitochondria, Peroxisome |
| C10 | Decanoyl-CoA | Mitochondria, Peroxisome |
| C8 | Octanoyl-CoA | Mitochondria, Peroxisome |
| C6 | Hexanoyl-CoA | Peroxisome |
| C4 | Butyryl-CoA | Peroxisome |
| C2 | Acetyl-CoA | Peroxisome |
Data compiled from studies on rat skeletal muscle and liver peroxisomes. nih.govnih.gov
Another unresolved question is the precise regulation of fatty acid desaturation, the process that converts saturated fatty acids into monounsaturated fatty acids (MUFAs). This conversion is critical, as the ratio of saturated to unsaturated fatty acids affects membrane fluidity and cellular signaling. mdpi.com The conversion of palmitic acid (hexadecanoic acid) to palmitoleic acid by the enzyme delta-9 desaturase is a key focus. nih.govnih.gov Tracing studies help quantify the activity of these desaturase enzymes in various physiological and pathological states, such as obesity, where this index is often increased. nih.gov Understanding the flux through these pathways is crucial for elucidating the role of specific fatty acids in metabolic health and disease. nih.gov
Development of Advanced Radiotracer Methodologies
The utility of this compound is continually enhanced by the development of more advanced analytical and imaging technologies. While traditional methods rely on techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) combined with scintillation counting to measure radioactivity in bulk tissue or lipid extracts, emerging methodologies aim for higher resolution and sensitivity. nih.gov
A significant frontier is the development of spatial isotope tracing, which seeks to visualize metabolic activity at the single-cell level within the context of a tissue. biorxiv.org A novel method, 13C-SpaceM, combines imaging mass spectrometry with microscopy to trace the incorporation of 13C-labeled glucose into fatty acids in individual cells. biorxiv.org This approach reveals stunning heterogeneity in metabolic activity that is hidden in bulk analysis. While developed for stable isotopes like 13C, the principles of high-resolution spatial mapping represent a future direction for radiotracer studies, potentially adapting techniques like autoradiography for single-cell resolution.
The integration of radiotracer data with other techniques is also advancing the field. For instance, methodologies that use both radioactive (e.g., 1-14C-acetate) and stable (e.g., 1-13C-palmitate) isotope tracers simultaneously allow for the detailed dissection of different metabolic pathways within the same subject. nih.gov This dual-tracer approach, combined with sophisticated multicompartmental modeling, can provide a more comprehensive and dynamic picture of metabolism, such as quantifying the different sources of fatty acids used for VLDL-triglyceride production by the liver. nih.gov
Table 2: Comparison of Methodologies for Tracing Fatty Acid Metabolism
| Feature | 14C Radiotracer Methodology | Stable Isotope (e.g., 13C, 2H) Methodology |
| Principle | Detection of radioactive decay | Detection of mass difference |
| Detection Method | Scintillation counting, Autoradiography | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Sensitivity | Extremely high; can detect very small amounts of tracer | High, but generally lower than radiotracers |
| Safety | Involves ionizing radiation, requiring specialized handling and disposal | Non-radioactive and safe for human studies |
| Spatial Resolution | Traditionally bulk tissue; emerging high-resolution autoradiography | High; enables single-cell spatial tracing with imaging MS biorxiv.org |
| Key Advantage | Unparalleled sensitivity for tracing low-abundance molecules | Provides detailed information on molecular structure and allows for safe in-vivo human studies nih.govckisotopes.com |
Novel Applications in Disease Mechanism Elucidation
This compound is being applied in novel ways to clarify the mechanisms of complex metabolic diseases. Its use allows researchers to move beyond static measurements of metabolite levels to understanding the dynamic fluxes that are often dysregulated in pathological states.
In non-alcoholic fatty liver disease (NAFLD) , a central issue is the dysregulation of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. frontiersin.org Tracing studies with 14C-labeled precursors are critical for quantifying the rate of DNL and understanding how it contributes to the accumulation of fat in the liver (steatosis). researchgate.net These studies can pinpoint how factors like insulin (B600854) resistance and diet impact the flow of carbon into hepatic triglycerides, providing a mechanistic link between hyperinsulinemia and fatty liver. frontiersin.org
The role of fatty acid metabolism in cancer is another rapidly emerging area. Cancer cells often reprogram their metabolism to support rapid proliferation, which includes altering fatty acid synthesis and oxidation. researchgate.net Research has shown that fatty acid biosynthesis is regulated by hypoxia-inducible factors (HIFs), which are key players in tumor survival. researchgate.net Using this compound to trace fatty acid pathways in cancer cells can reveal metabolic vulnerabilities that could be targeted for therapy.
In the context of type 2 diabetes and cardiovascular disease , research is focused on how excess palmitic acid contributes to lipotoxicity, insulin resistance, and vascular dysfunction. ox.ac.ukmdpi.com Tracers like this compound are used to follow the fate of fatty acids in specific tissues like skeletal muscle, adipose tissue, and the heart. researchgate.net Such studies have revealed, for example, that in response to physiological stimuli like exercise, muscle tissue directs fatty acids towards oxidation, whereas the liver is a primary site for their storage into triglycerides. researchgate.net Understanding this tissue-specific trafficking and metabolism is key to elucidating how ectopic fat accumulation leads to disease. ox.ac.uk
Interdisciplinary Collaborations in Metabolic Research
The complexity of metabolic regulation necessitates a move away from siloed research efforts toward highly integrated, interdisciplinary collaborations. Research involving this compound is at the heart of this shift, bridging disciplines from cell biology and medicine to computational science and engineering.
Systems biology approaches combine experimental data from tracer studies with multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of metabolic networks. ox.ac.ukebi.ac.uk For example, an integrated approach to studying obesity-related complications involves using metabolic tracers in combination with genetic analysis, cell biology models, and whole-body physiological studies to understand how genotype and nutrition interact to cause disease. ox.ac.uk
The analysis of tracer data is increasingly reliant on computational and mathematical modeling . As described earlier, multicompartmental models are essential for interpreting the data from in-vivo tracer infusion studies to calculate metabolic flux rates. nih.gov This collaboration between experimentalists and modelers allows for a quantitative understanding of complex processes, such as the relative contributions of dietary fat, systemic free fatty acids, and de novo lipogenesis to the production of lipoproteins. nih.gov
Furthermore, the development of advanced analytical platforms, such as the spatial tracing methodologies mentioned previously, is born from collaborations between biologists, chemists, physicists, and data scientists. biorxiv.org Creating these tools requires expertise in mass spectrometry, microscopy, sample preparation, and the development of sophisticated algorithms for data integration and analysis. These interdisciplinary efforts are essential for pushing the boundaries of metabolic research and fully leveraging the power of tracers like this compound.
Q & A
Basic Research Questions
Q. What are the best practices for characterizing the purity and isotopic integrity of Hexadecanoic-1-14C acid in experimental setups?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to verify chemical purity by comparing retention times and fragmentation patterns with reference standards (e.g., NIST-certified data) . For isotopic integrity, employ liquid scintillation counting or accelerator mass spectrometry to quantify 14C incorporation and ensure minimal degradation during storage .
Q. How should researchers handle safety protocols when working with this compound?
- Methodological Answer : Follow chemical hygiene plans, including wearing nitrile gloves (tested for permeation resistance) and using fume hoods to minimize inhalation risks . Store the compound in sealed containers at recommended temperatures (e.g., -20°C) to prevent radiolytic decomposition, and dispose of waste via licensed radioactive waste management services .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices like plant extracts or animal tissues?
- Methodological Answer : Combine lipid extraction (Folch or Bligh-Dyer methods) with GC-MS or high-performance liquid chromatography (HPLC) coupled with radiometric detection. Optimize column selection (e.g., DB-5MS for fatty acids) and ionization parameters (electron impact at 70 eV) to enhance sensitivity .
Advanced Research Questions
Q. How can researchers design experiments to trace metabolic pathways of this compound in lipid metabolism studies?
- Methodological Answer : Administer the radiolabeled compound to model organisms (e.g., rodents or cell cultures) and use pulse-chase protocols. Integrate multi-omics approaches, such as isotopic tracing with proteomics or transcriptomics, to map incorporation into β-oxidation intermediates or phospholipids. Validate findings using pathway enrichment tools (e.g., KEGG) .
Q. How can contradictory data on the biological activity of this compound in anti-inflammatory assays be resolved?
- Methodological Answer : Systematically evaluate variables such as concentration thresholds (e.g., dose-response curves), cell line specificity (e.g., RAW 264.7 macrophages vs. primary hepatocytes), and interference from isotopic decay products. Replicate experiments under controlled conditions (e.g., anaerobic vs. aerobic environments) and validate using orthogonal assays (e.g., ELISA for cytokine profiling) .
Q. What strategies ensure reproducibility in longitudinal studies using this compound for carbon flux analysis?
- Methodological Answer : Standardize protocols for sample collection (e.g., uniform quenching methods for metabolic snapshots) and data documentation (e.g., electronic lab notebooks with raw data backups). Use internal standards (e.g., deuterated palmitic acid) to correct for instrumental drift and validate statistical power through pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
